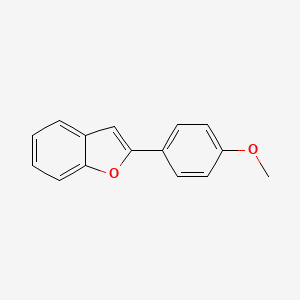

2-(4-Methoxyphenyl)benzofuran

Descripción general

Descripción

2-(4-Methoxyphenyl)benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. It is a colorless liquid and serves as a structural nucleus for various related compounds with more complex structures. Some natural products containing benzofuran rings have been isolated and characterized, and they exhibit diverse biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Synthesis Analysis

Several synthetic methods have been developed for constructing benzofuran rings. Notably, a unique free radical cyclization cascade has been employed to synthesize complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been utilized to achieve high-yield benzofuran ring construction. These methods contribute to the synthesis of challenging benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring fused with a furan ring. The methoxy group (–OCH₃) is attached to the phenyl ring at the 4-position. The overall structure confers unique properties and biological activities .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. For instance, it can undergo nucleophilic substitution reactions at the benzofuran ring, leading to the synthesis of diverse derivatives. Additionally, it can serve as a precursor for the preparation of more complex compounds through further functionalization .

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

2-(4-Methoxyphenyl)benzofuran and its derivatives have been studied for their antimicrobial and antioxidant activities. For instance, a class of functionalized benzofuran scaffolds showed significant antimicrobial and antioxidant activities, with certain compounds demonstrating exceptional efficacy in these areas (Rangaswamy et al., 2017). Additionally, benzofuran compounds like psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases such as cancer or psoriasis, highlighting benzofuran's potential in antimicrobial therapy (Hiremathad et al., 2015).

β-Amyloid Aggregation Inhibition

A synthesized compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has been identified as a potent β-amyloid aggregation inhibitor. This finding is significant in the context of Alzheimer's disease research, as β-amyloid aggregation is a key pathological feature of the disease (Choi et al., 2003).

Yeast Antioxidant Synthesis

2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran, an active antioxidant found in yeasts, and related compounds have been synthesized, underscoring the potential of benzofurans as antioxidants (McKittrick & Stevenson, 1984).

Estrogen Receptor Binding

Certain benzofuran derivatives have shown affinity for the estrogen receptor, suggesting potential applications in hormone-related therapies or research (Halabalaki et al., 2000).

Thermal and Dielectric Properties

Research on methacrylate polymers with benzofuran derivatives has revealed unique thermal and dielectric properties, indicating potential applications in materials science (Çelik & Coskun, 2018).

Anti-TMV Activity

Arylbenzofurans isolated from endophytic fungus Phomopsis sp. demonstrated anti-tobacco mosaic virus (anti-TMV) activity, suggesting potential use in plant protection or antiviral research (Du et al., 2017).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHHJBHJLJNZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

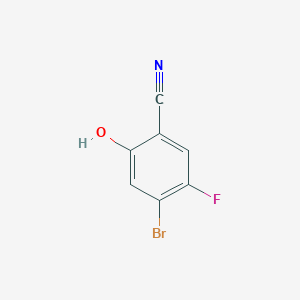

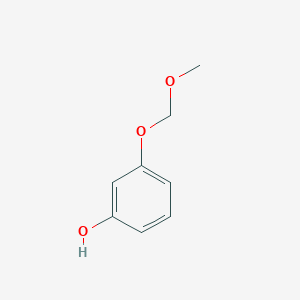

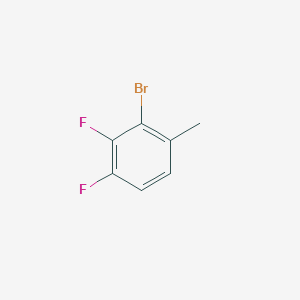

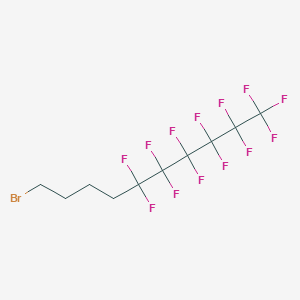

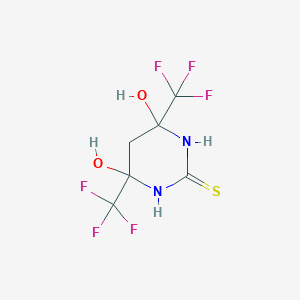

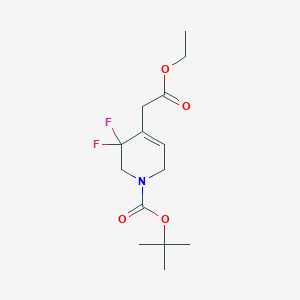

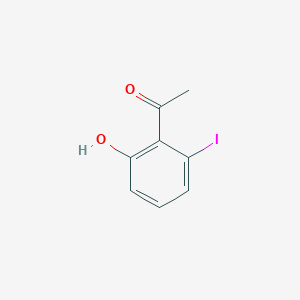

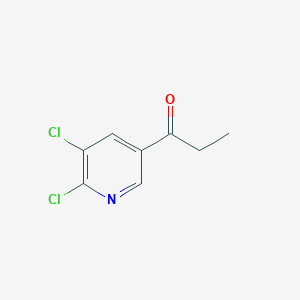

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)

![Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040289.png)

![Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3040292.png)